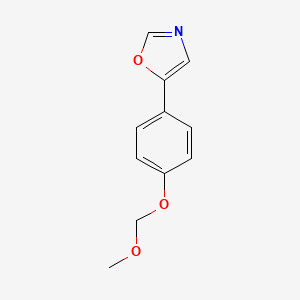

5-(4-(Methoxymethoxy)phenyl)oxazole

Description

5-(4-(Methoxymethoxy)phenyl)oxazole is a heterocyclic compound featuring an oxazole core substituted at the 5-position with a para-methoxymethoxy-phenyl group. The methoxymethoxy (-OCH2OCH3) substituent is a polar, electron-donating group that enhances solubility in organic solvents compared to simpler alkoxy groups like methoxy (-OCH3). This compound is of interest in medicinal and materials chemistry due to the versatility of the oxazole scaffold, which is prevalent in bioactive molecules and functional materials .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-[4-(methoxymethoxy)phenyl]-1,3-oxazole |

InChI |

InChI=1S/C11H11NO3/c1-13-8-15-10-4-2-9(3-5-10)11-6-12-7-14-11/h2-7H,8H2,1H3 |

InChI Key |

RYXSUQUUYXMEHU-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=C(C=C1)C2=CN=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methoxymethoxy)phenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method is advantageous due to its stereospecificity and the ability to produce pure products without additional purification steps.

Industrial Production Methods

Industrial production of 5-(4-(Methoxymethoxy)phenyl)oxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques, where reactions are carried out in continuous flow reactors, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methoxymethoxy)phenyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolines using reagents like manganese dioxide.

Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Substitution: Reagents such as bromotrichloromethane and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(4-(Methoxymethoxy)phenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Methoxymethoxy)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . Detailed studies are

Biological Activity

5-(4-(Methoxymethoxy)phenyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 5-(4-(Methoxymethoxy)phenyl)oxazole features a methoxymethoxy group attached to a phenyl ring, contributing to its solubility and biological activity. The oxazole ring is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 5-(4-(Methoxymethoxy)phenyl)oxazole typically involves reactions that introduce the methoxymethoxy substituent onto the phenyl ring followed by the formation of the oxazole moiety. While specific synthetic routes for this compound are not extensively documented, similar oxazole derivatives have been synthesized using methods involving condensation reactions and cyclization processes.

Biological Activity

1. Anticancer Activity

Research indicates that oxazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 5-(4-(Methoxymethoxy)phenyl)oxazole have shown promising results against various cancer cell lines. In a study assessing a series of oxazoles, certain derivatives demonstrated IC50 values below 10 µM against leukemia and melanoma cell lines, indicating potent anticancer activity .

2. Anti-inflammatory Activity

Oxazoles are also recognized for their anti-inflammatory effects. In related studies, compounds with similar structures showed notable reductions in edema and pain responses in animal models, suggesting that 5-(4-(Methoxymethoxy)phenyl)oxazole may possess similar therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural modifications. The presence of electron-donating groups like methoxy enhances the activity by improving binding affinity to biological targets. For instance, substituents at the para position on the phenyl ring have been shown to significantly impact the potency against cancer cell lines .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 3.52 (HL-60) | Anticancer |

| Compound B | 0.67 (PC-3) | Anticancer |

| Compound C | 50.6% edema reduction | Anti-inflammatory |

Case Studies

Case Study 1: Anticancer Evaluation

In one study, a series of oxazole derivatives were evaluated for their anticancer properties using various human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of oxazole derivatives. The study utilized writhing tests and hot plate assays to assess pain relief efficacy in animal models. Results showed that certain derivatives significantly reduced pain responses, highlighting their potential as analgesics .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural and physicochemical attributes of 5-(4-(Methoxymethoxy)phenyl)oxazole with analogous compounds:

Key Research Findings

- Substituent Position Matters : Para-substituted oxazoles (e.g., 4-trifluoromethyl vs. 4-methoxymethoxy) exhibit distinct electronic profiles, influencing applications in drug discovery (polar groups for solubility) versus materials science (electron-withdrawing groups for conductivity) .

- Chain Length and Bioactivity : Ethyl or propyl side chains on phenyl-oxazoles () enhance cytotoxicity, while shorter chains (e.g., methoxymethoxy) prioritize solubility. This trade-off underscores the need for substituent optimization .

- Hydrolytic Stability : Methoxymethoxy groups are prone to hydrolysis under physiological conditions, limiting their use in orally administered drugs but making them useful as prodrug moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.